molecular formula C14H14FN3O B5834327 3-(3-FLUOROPHENYL)-1-[2-(PYRIDIN-4-YL)ETHYL]UREA

3-(3-FLUOROPHENYL)-1-[2-(PYRIDIN-4-YL)ETHYL]UREA

Cat. No.: B5834327
M. Wt: 259.28 g/mol
InChI Key: ZAJINJRAMNCGCF-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-[2-(pyridin-4-yl)ethyl]urea is an organic compound that features a fluorophenyl group and a pyridinyl group connected through an ethyl urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1-[2-(pyridin-4-yl)ethyl]urea typically involves the reaction of 3-fluoroaniline with 4-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with an isocyanate to yield the final urea derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1-[2-(pyridin-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-1-[2-(pyridin-4-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-[2-(pyridin-4-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1-[2-(pyridin-4-yl)ethyl]urea
  • 3-(3-Chlorophenyl)-1-[2-(pyridin-4-yl)ethyl]urea
  • 3-(3-Bromophenyl)-1-[2-(pyridin-4-yl)ethyl]urea

Uniqueness

3-(3-Fluorophenyl)-1-[2-(pyridin-4-yl)ethyl]urea is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c15-12-2-1-3-13(10-12)18-14(19)17-9-6-11-4-7-16-8-5-11/h1-5,7-8,10H,6,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJINJRAMNCGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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